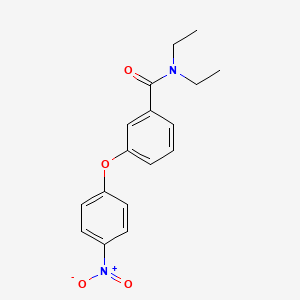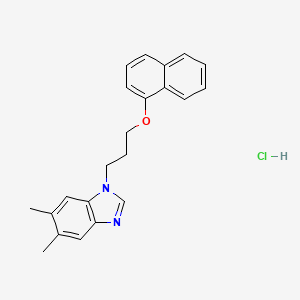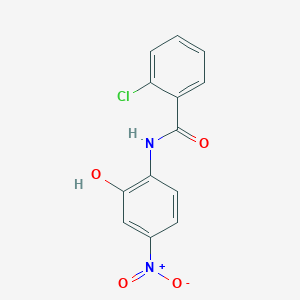![molecular formula C23H31NO6 B4210533 Oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propylamino]propan-2-ol](/img/structure/B4210533.png)
Oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propylamino]propan-2-ol
Vue d'ensemble
Description
Oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propylamino]propan-2-ol is a complex organic compound that belongs to the class of beta-blockers. These compounds are known for their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure. This particular compound is often used in the medical field for its therapeutic effects on cardiovascular conditions.
Méthodes De Préparation
The synthesis of Oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propylamino]propan-2-ol involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-(1-methyl-1-phenylethyl)phenol and 3-chloropropylamine.
Reaction Conditions: The 4-(1-methyl-1-phenylethyl)phenol is reacted with 3-chloropropylamine under basic conditions to form the intermediate 3-[4-(1-methyl-1-phenylethyl)phenoxy]propylamine.
Final Step: The intermediate is then reacted with 2-propanol in the presence of a suitable catalyst to form the final product, which is then converted to its ethanedioate salt form by reacting with ethanedioic acid.
Industrial production methods typically involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propylamino]propan-2-ol undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propylamino]propan-2-ol has several scientific research applications:
Chemistry: Used as a model compound in the study of beta-blockers and their interactions with beta-adrenergic receptors.
Biology: Employed in research on cardiovascular physiology and the effects of beta-blockers on heart rate and blood pressure.
Medicine: Investigated for its potential therapeutic effects in treating hypertension, arrhythmias, and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
The compound exerts its effects by binding to beta-adrenergic receptors, which are part of the G-protein-coupled receptor family. This binding inhibits the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of cyclic AMP (cAMP) production and subsequent downstream signaling.
Comparaison Avec Des Composés Similaires
Oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propylamino]propan-2-ol can be compared with other beta-blockers such as propranolol, atenolol, and metoprolol. While all these compounds share a similar mechanism of action, they differ in their selectivity for beta-1 versus beta-2 receptors, pharmacokinetic properties, and side effect profiles.
Similar Compounds
Propranolol: A non-selective beta-blocker used for treating hypertension and anxiety.
Atenolol: A selective beta-1 blocker with fewer central nervous system side effects.
Metoprolol: Another selective beta-1 blocker commonly used for managing heart conditions.
Each of these compounds has unique characteristics that make them suitable for different therapeutic applications, highlighting the versatility and importance of beta-blockers in medicine.
Propriétés
IUPAC Name |
oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propylamino]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2.C2H2O4/c1-17(23)16-22-14-7-15-24-20-12-10-19(11-13-20)21(2,3)18-8-5-4-6-9-18;3-1(4)2(5)6/h4-6,8-13,17,22-23H,7,14-16H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOILRVSOAIUBAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCCOC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-dimethoxyphenyl)-5-[1-(3-methylphenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B4210465.png)
![methyl 7-(2-furyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4210489.png)
![N-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4210494.png)
![N~1~-{3-[(2-Furylmethyl)amino]-3-oxopropyl}-4-methylbenzamide](/img/structure/B4210496.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4210502.png)
![N-cyclopentyl-2-{[5-(1-ethyl-1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4210509.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4210517.png)

![N~1~-Benzyl-4-[(benzylsulfonyl)methyl]-N~1~-methylbenzamide](/img/structure/B4210527.png)

![2,5-dichloro-N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4210545.png)


![Methyl 7-(3-methoxy-2-phenylmethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4210572.png)
